

Application Notes and Protocols for L-858,051 (Forskolin Analog)

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Compound of Interest

Compound Name: L 858051

Cat. No.: B1674195

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These application notes provide detailed protocols for the preparation, storage, and handling of L-858,051, a water-soluble forskolin analog. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Introduction

L-858,051, chemically identified as 7-Deacetyl-7-[O-(N-methylpiperazino)-γ-butyryl]-forskolin dihydrochloride, is a chemically modified derivative of forskolin.^{[1][2]} This modification confers greater water solubility and stability compared to its parent compound, forskolin.^[2] Like forskolin, L-858,051 functions as a potent activator of adenylate cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).^[1] This activity leads to an increase in intracellular cAMP levels, a key second messenger in numerous signaling pathways.

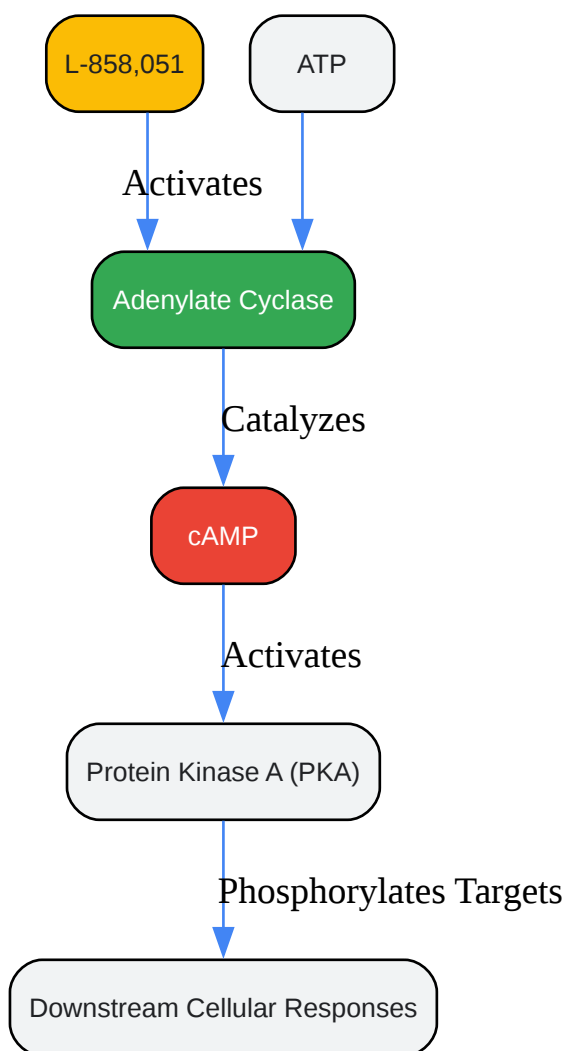
Physicochemical Properties

A summary of the key physicochemical properties of L-858,051 is presented in the table below.

Property	Value	Reference
Chemical Name	7-Deacetyl-7-[O-(N-methylpiperazino)-γ-butyryl]-forskolin dihydrochloride	[1][2]
Alternative Name	L-858,051	[1][3]
CAS Number	115116-37-5	[1]
Molecular Formula	C ₂₉ H ₄₈ N ₂ O ₇ · 2HCl	[1]
Molecular Weight	609.62 g/mol	[1]
Appearance	White solid	
Purity	≥92% (HPLC)	

Mechanism of Action: Adenylate Cyclase Activation

L-858,051 exerts its biological effects primarily through the activation of adenylate cyclase. This enzyme, upon activation, catalyzes the synthesis of cAMP from ATP. The resulting elevation in intracellular cAMP levels can modulate the activity of various downstream effectors, including protein kinase A (PKA), and thereby influence a wide array of cellular processes. The EC₅₀ for adenylate cyclase activation by L-858,051 is approximately 13 μM. Additionally, it has been shown to inhibit 5HT-stimulated inositol phosphate accumulation in smooth muscle cells.



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Figure 1: Signaling pathway of L-858,051 via adenylate cyclase activation.

Solution Preparation and Stability

The enhanced water solubility of L-858,051 simplifies solution preparation compared to forskolin. Below are the recommended protocols for preparing aqueous and organic stock solutions.

Solubility Data

Solvent	Solubility	Reference
Water	12 mg/mL	
Methanol	Soluble	
DMSO	Soluble (based on parent compound data)	[4] [5] [6]

Experimental Protocols

Protocol 1: Preparation of Aqueous Stock Solution (e.g., 10 mg/mL)

- Materials: L-858,051 powder, sterile deionized or distilled water, sterile conical tube, vortex mixer.
- Procedure:
 - Aseptically weigh the desired amount of L-858,051 powder.
 - Transfer the powder to a sterile conical tube.
 - Add the appropriate volume of sterile water to achieve the target concentration (e.g., for 10 mg of powder, add 1 mL of water).
 - Vortex the solution until the powder is completely dissolved. The solution should be clear.
 - Sterile-filter the solution through a 0.22 μ m syringe filter if to be used in cell culture.
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Organic Stock Solution (e.g., in Methanol or DMSO)

While L-858,051 is water-soluble, some experimental setups may require an organic solvent.

- Materials: L-858,051 powder, anhydrous methanol or DMSO, sterile conical tube, vortex mixer.

- Procedure:

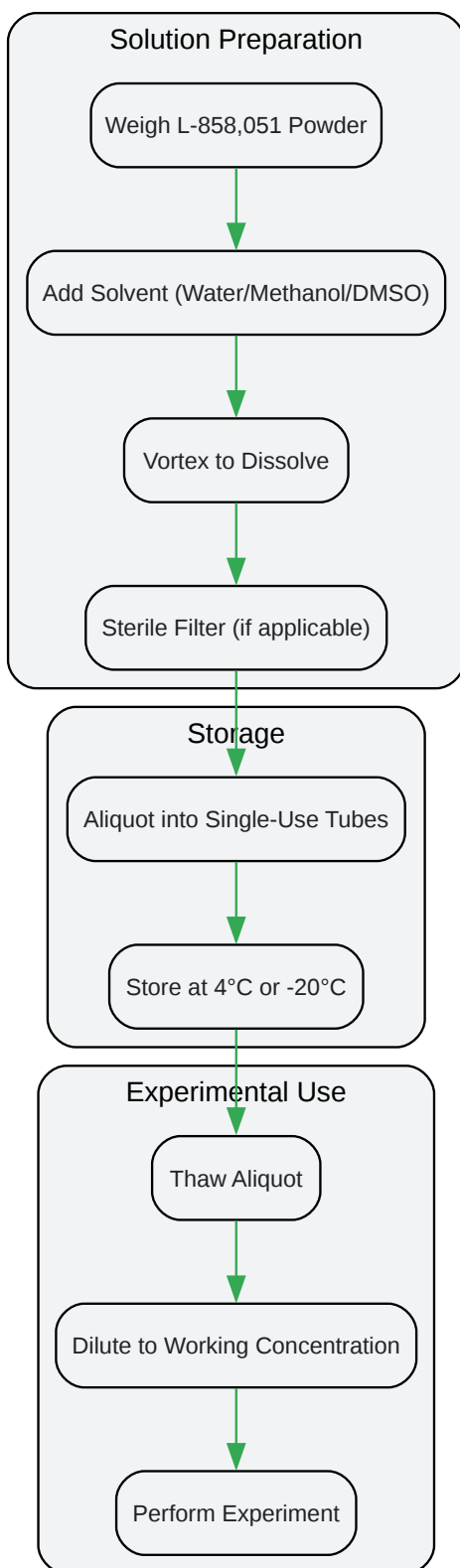
1. Aseptically weigh the desired amount of L-858,051 powder.
2. Transfer the powder to a sterile conical tube.
3. Add the appropriate volume of anhydrous methanol or DMSO to achieve the desired concentration.
4. Vortex the solution until the powder is completely dissolved.
5. Aliquot the stock solution into smaller, single-use volumes.

Storage and Stability

Proper storage is critical to maintain the activity of L-858,051.

Form	Storage Temperature	Stability	Reference
Solid (as received)	10-30°C (Desiccated)	Stable as per manufacturer	
Aqueous Stock Solution	4°C	Up to 4 months	[2]
Reconstituted Aliquots	-20°C	Up to 3 months	[7]

Note: The solid compound is hygroscopic and should be stored in a desiccator.



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Figure 2: General workflow for L-858,051 solution preparation and use.

Safety Precautions

L-858,051 is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses. Consult the Material Safety Data Sheet (MSDS) for detailed safety information. The compound is described as harmful.[2]

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